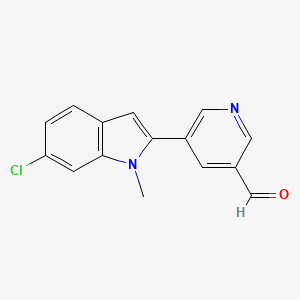

5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-(6-chloro-1-methylindol-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-18-14(12-4-10(9-19)7-17-8-12)5-11-2-3-13(16)6-15(11)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGFOXHUSCTJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Cl)C3=CN=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670454 | |

| Record name | 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202551-93-6 | |

| Record name | 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(6-chloro-1-methyl-1H-indol-2-yl)pyridine-3- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon available data and established principles of organic chemistry, this document details its structure, potential synthetic routes, predicted reactivity, and toxicological profile, offering a valuable resource for researchers exploring its potential applications.

Molecular Profile and Physicochemical Properties

This compound is a complex organic molecule featuring a chlorinated, N-methylated indole ring linked to a pyridine-3-carbaldehyde (nicotinaldehyde) moiety. This unique arrangement of functional groups suggests a rich chemical reactivity and potential for biological activity.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 5-(6-chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |

| CAS Number | 1202551-93-6 | [1][2] |

| Molecular Formula | C₁₅H₁₁ClN₂O | [1] |

| Molecular Weight | 270.71 g/mol | [1] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a likely synthetic strategy involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is a highly plausible and efficient method for constructing the C-C bond between the indole and pyridine rings.[3][4]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This approach would likely involve the coupling of a 2-halo-6-chloro-1-methyl-1H-indole with a pyridine-3-carbaldehyde boronic acid or ester derivative.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making them ideal for coupling aromatic rings.[3]

-

Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3][4]

-

Solvent System: A biphasic solvent system or a polar aprotic solvent is typically used to ensure the solubility of both the organic substrates and the inorganic base.

An alternative, though likely less direct, approach could involve the synthesis of the core indolyl-pyridine structure followed by a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group.[5][6][7] However, controlling the regioselectivity of the formylation on the pyridine ring in the presence of the electron-rich indole ring could present a significant challenge.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its key functional groups: the aldehyde, the indole ring, and the pyridine ring.

Reactivity of the Aldehyde Group:

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, making this molecule a valuable building block for combinatorial chemistry and the synthesis of more complex derivatives.

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines to form the corresponding amines. This is a powerful tool for introducing diverse substituents and modulating the physicochemical properties of the molecule.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, to form new carbon-carbon bonds.

Reactivity of the Heterocyclic Core:

The indole and pyridine rings also offer opportunities for further functionalization, although their reactivity will be influenced by the existing substituents. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, while the pyridine ring is generally more resistant to electrophilic attack but can undergo nucleophilic substitution under certain conditions.

Spectral Characterization (Predicted)

While specific, experimentally obtained spectra for this compound are not publicly available, we can predict the key features based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton: A singlet in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: A series of doublets and triplets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the indole and pyridine rings. The exact chemical shifts and coupling constants would depend on the specific substitution pattern.

-

N-Methyl Protons: A singlet around δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aldehyde Carbonyl: A resonance in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: A number of signals in the aromatic region (δ 110-160 ppm).

-

N-Methyl Carbon: A signal around δ 30-35 ppm.

Mass Spectrometry (Predicted):

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 270.0560, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).[1]

Potential Applications in Drug Discovery and Medicinal Chemistry

The hybrid structure of an indole and a pyridine ring is a common motif in many biologically active compounds.

-

Enzyme Inhibition: Pyridyl-substituted indoles have been investigated as potent inhibitors of various enzymes. For instance, related structures have shown inhibitory activity against aldosterone synthase (CYP11B2), an enzyme implicated in cardiovascular diseases.[8] This suggests that this compound could serve as a scaffold for the development of novel enzyme inhibitors.

-

Anticancer and Antimicrobial Agents: Both indole and pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The specific combination of a chlorinated indole and a nicotinaldehyde moiety could lead to compounds with interesting pharmacological profiles in these areas.

-

Central Nervous System (CNS) Activity: The indole nucleus is a key component of many neurotransmitters and CNS-active drugs. The functionalization of the indole core with a pyridine ring could modulate its interaction with various receptors and transporters in the brain.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed (H302).[9] It may also cause skin, eye, and respiratory irritation.[9]

Recommended Precautionary Measures: [9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is a fascinating molecule with significant potential as a building block in medicinal chemistry and materials science. Its combination of a substituted indole core and a reactive aldehyde on a pyridine ring offers numerous avenues for chemical modification and the development of novel compounds with tailored properties. While further experimental data is needed to fully elucidate its chemical and biological characteristics, this guide provides a solid foundation for researchers interested in exploring the potential of this intriguing compound.

References

-

Hu, Q., et al. (2014). Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. Journal of Medicinal Chemistry, 57(15), 6437-6449. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-(6-Chloro-1-methyl-indol-2-yl)nicotinaldehyde | 1202551-93-6 [chemicalbook.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

structure elucidation of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde

An In-depth Technical Guide to the Structure Elucidation of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive (CAS No: 1202551-93-6). As a key heterocyclic building block, the unambiguous confirmation of its molecular architecture is paramount for its application in medicinal chemistry and materials science.[1][2] This document moves beyond a simple recitation of data, offering a logical, field-proven workflow that integrates mass spectrometry, infrared and UV-Vis spectroscopy, and advanced multi-dimensional nuclear magnetic resonance (NMR) techniques. We will explore the causality behind each analytical choice, demonstrating how orthogonal data streams converge to provide a self-validating and irrefutable structural assignment. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to establish the molecular formula, which serves as the fundamental constraint for all subsequent analyses. For the title compound, this compound, the molecular formula is C₁₅H₁₁ClN₂O.[2]

From this, we calculate the Degree of Unsaturation (DoU), a critical parameter that reveals the total number of rings and/or multiple bonds within the molecule.

-

DoU Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: DoU = 15 - (11/2) - (1/2) + (2/2) + 1 = 15 - 5.5 - 0.5 + 1 + 1 = 11

A DoU of 11 is indicative of a highly aromatic system. This value is consistent with the proposed structure, which contains an indole ring system (9 degrees of unsaturation: 8 for the bicyclic aromatic system + 1 for the double bond) and a substituted pyridine ring with an aldehyde (2 degrees of unsaturation: 1 for the ring + 1 for the C=O), summing to 11. This initial calculation provides a strong mathematical foundation for the proposed bicyclic aromatic structure.

The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

A single analytical technique is rarely sufficient for unambiguous structure determination. Our approach is predicated on the principle of orthogonal verification, where each method provides a unique piece of the structural puzzle. The workflow is designed to be logical and efficient, starting with broad characterization and moving towards fine-detail connectivity mapping.

Caption: The logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for verifying the molecular formula. By providing a highly accurate mass measurement, it distinguishes between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol:

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

-

Mode: Positive Ion Mode.

-

Analysis: The sample is dissolved in a suitable solvent (e.g., methanol/acetonitrile) and infused into the ESI source. The mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions.

Expected Data & Interpretation:

| Parameter | Expected Value | Rationale |

| Monoisotopic Mass | 270.05599 | Calculated for C₁₅H₁₁³⁵ClN₂O.[2] |

| [M+H]⁺ Ion | 271.06382 | The protonated molecular ion observed in ESI. |

| Isotopic Pattern | Ratio of [M+H]⁺ to [M+2+H]⁺ ≈ 3:1 | This characteristic pattern is the definitive signature of a molecule containing a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). |

The detection of the correct exact mass and the signature 3:1 isotopic ratio for chlorine provides incontrovertible evidence for the proposed molecular formula, C₁₅H₁₁ClN₂O.

Infrared (IR) & UV-Vis Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the indole and pyridine rings. |

| ~2850 & ~2750 | Aldehyde C-H Stretch (Fermi Doublet) | A key diagnostic peak for the aldehyde functional group. |

| ~1705-1685 | Aldehyde C=O Stretch | A strong, sharp absorption confirming the carbonyl group. Its position indicates conjugation with the pyridine ring.[3] |

| ~1600-1450 | Aromatic C=C Ring Stretch | Multiple bands confirming the aromatic skeletons. |

| ~1360 | C-N Stretch | Consistent with the indole and pyridine nitrogen atoms. |

| ~850-750 | C-Cl Stretch | Evidence for the chloro-substituent on the benzene ring. |

Complementary to IR, UV-Vis spectroscopy reveals information about the conjugated π-system. An intense absorption band is expected in the 350-450 nm range, typical for a π-π* transition within a large, conjugated donor-π-acceptor system like the one present in the title molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. Through a series of 1D and 2D experiments, we can map out the carbon-hydrogen framework and establish connectivity between different parts of the molecule.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides a detailed count and analysis of the different types of protons and their neighboring relationships.

Experimental Protocol:

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).

-

Frequency: 400 MHz or higher for better signal dispersion.

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data & Assignments:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde-H | Highly deshielded proton due to the electronegative oxygen and magnetic anisotropy of the C=O bond.[3] |

| ~9.0 - 9.2 | Doublet (d) | 1H | Pyridine-H (C2' or C6') | Proton ortho to the pyridine nitrogen, strongly deshielded. |

| ~8.7 - 8.9 | Doublet (d) | 1H | Pyridine-H (C2' or C6') | The other proton ortho to the pyridine nitrogen. |

| ~8.1 - 8.3 | Triplet (t) or dd | 1H | Pyridine-H (C4') | Proton meta to the pyridine nitrogen. |

| ~7.7 | Doublet (d) | 1H | Indole-H (C7) | Proton on the chloro-substituted ring, ortho to the chlorine. |

| ~7.5 | Doublet (d) | 1H | Indole-H (C4) | Proton on the chloro-substituted ring. |

| ~7.2 | Doublet of doublets (dd) | 1H | Indole-H (C5) | Proton on the chloro-substituted ring, coupled to both C4-H and C7-H. |

| ~6.8 | Singlet (s) | 1H | Indole-H (C3) | Isolated proton on the five-membered ring of the indole. |

| ~3.9 | Singlet (s) | 3H | N-CH₃ | Protons of the methyl group attached to the indole nitrogen. |

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data & Assignments:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Aldehyde C=O | Characteristic chemical shift for an aldehyde carbonyl carbon.[4] |

| ~150-155 | Pyridine C (C2', C6') | Carbons adjacent to the pyridine nitrogen are significantly deshielded.[5] |

| ~120-140 | Aromatic & Olefinic C | Multiple signals corresponding to the remaining carbons of the indole and pyridine rings. |

| ~110 | Indole C (C7) | The carbon atom ortho to the chloro group. |

| ~31-33 | N-CH₃ | Typical shift for a methyl group attached to a nitrogen in an aromatic system. |

2D NMR: Assembling the Pieces

While 1D NMR identifies the fragments, 2D NMR experiments like COSY, HSQC, and HMBC are essential to connect them.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would confirm the connectivity of the three protons on the pyridine ring and the three adjacent protons on the chloro-substituted benzene portion of the indole.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are the "glue" that holds the molecular structure together.

Caption: Key HMBC correlations confirming the molecular skeleton.

The crucial HMBC correlation would be from the indole C3-H proton to the pyridine C5' carbon, unequivocally establishing the linkage point between the two heterocyclic rings. Further correlations from the aldehyde proton to carbons within the pyridine ring and from the N-methyl protons to carbons in the indole ring would solidify the remaining assignments.

Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography remains the gold standard for absolute structure determination. If a high-quality crystal of the compound can be grown, this technique can determine the precise 3D arrangement of atoms in space, confirming connectivity, stereochemistry, and bond lengths/angles. Although no crystal structure for this specific molecule is publicly available, analysis of related indole-pyridine compounds demonstrates the power of this technique in providing final, unambiguous proof of structure.[6][7]

Conclusion

The structure of this compound is elucidated through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the elemental formula (C₁₅H₁₁ClN₂O) and the presence of a single chlorine atom. Infrared spectroscopy identifies the key aldehyde and aromatic functional groups. Finally, a suite of 1D and 2D NMR experiments provides a complete and unambiguous map of the proton and carbon framework, establishing the precise connectivity between the 6-chloro-1-methyl-1H-indole moiety and the nicotinaldehyde ring. Each piece of data serves to validate the others, culminating in a self-consistent and definitive structural assignment.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAAdPUPgySAqP9zBkH4a-ms9tOGUZzLjAAX4tNmyo0h05clgoIN8ultOJ1ia0teviLVKuvNJx-ZCvXfzJFqJk4wq1K4qEygUmfvJ1051RP4rZFx73r4dazpWFIE3FonCoN2_eSpuVGFomHY-Jws657m-RZsLSC9V4=]

- BLD Pharm. (n.d.). This compound. Retrieved from bldpharm.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Ur7ggWSf9J9-TQ6CLgIebski3PE_X89ljCNig20JPdV6WfysHFo_qseje-IVzLjEqAylBVeNRLuoi83UyBpmU5DPDJf5ln7iuDh3EgGU5CxvctgHH_FeZXemzcgomKrrx6JYBrQ4xneiG8JSaA==]

- Echemi. (n.d.). 5-(6-Chloro-1-methyl-indol-2-yl)nicotinaldehyde. Retrieved from echemi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGddyP0e_3uTEQUTI5f4R8lkJSpjM-2Y_A_0T9lYZgFIICHs-GBakkqT-6PapHg1ju43b0R128XCjL0LowYsZLN6tmMM88UwesmhvUVTdfZGcCQY9HLBKaVoKK0SRqXZ_TLftp_T4Fr0spFdhHyxCd9lTSRQIjsCY5nAxN4-gfkb22koYDsqpn24Fr_lHhX9C_90Sdh2GJJeQMI91I=]

- Vimala, G., Poomathi, N., AaminaNaaz, Y., Perumal, P. T., & SubbiahPandi, A. (2015). Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile. Acta Crystallographica Section E: Crystallographic Communications, E71, o822–o823. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgZW8Dae8AVXTKpZlcmw05zo24VJAvAUPj7BT1c5CrFyeUT7M9FGc3xP0F1cJM1rHg4FKYZcDWZRHzlBtCZCN0yGbKBX_dhOtCJ6xPyuW3kQlHOk5VgrFXa3_Y2YjhRzXcfDY4AZPfkrExwBo=]

- Jeffrey, C., et al. (2025). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqcj6wVolII_fX4KqpAd1_x7OH48GHTRiA0s4RXpD7FsTxXNznQGs0FhMKNN9KNrp4KskDqaVPJP-7iXoYNqeiSn8dFkfyvEgoIdQdw9UVxsHhutulgBM7WqexcxQQ6IdKKtz1t0uvFx9rZ4fl]

- ResearchGate. (n.d.). Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp4PuNqBNTudTDQYe0w7Qnu9qH1ESvCJPJGefaiFkyATcN6w8DAmlcX8v1B2yfk3SEs-PHMncItrgzmJDb2MzSeqKsCitsQD3CUGb5ThEflbZu1Ss-e_vbEh2llcqDKvyf6kViRfYwTJpWFnndndwKi6fMkjR13ZWsrWjBZ_aPAiyRf8WtyykF3_SNlGrq-fLrN9_rh2zXmVrv1MX7n3yDblwiEQwUJbPlOTlFI7lxrmmVrSRmGuMqQuONAVDxXAuapJj3uZoe5J8n]

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3HfnraZdg5I2_WLwI4GUiu_w_LndIGAIaMAspqFYimhgz51uNzZ4ubcMM--lrR_yRvJMre9yA7JFSnHK65V84rVcMNJBkvKYL7cePqR17-QqXdSJ6aK2KTZ4k9IbkJT9rGXHmHBUsEm6ZmkYVS3djHCyxNVTzVA==]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from orgchemdatasource.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl8WlB6zdTn8OqyOmziOyAuDH-HnTKGi86R5usRHn9AUD9uQIeE0IjMHhh5UEbhueUvUCUJ1BDTsqRWQb0KKjnSEnRFz9TZwm5CkvYEZvgwvIgZKR2z_rqU8utvE2vaQGCazkq-BK94YYpw2xz0_eKt-WhP6doImLsCFBqz28zlbCIYtcCKXx6eoeCtoRTgQ==]

- ChemicalBook. (n.d.). 5-(6-Chloro-1-methyl-indol-2-yl)nicotinaldehyde. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjmNzqljvMwuVijHVZU_EtuFW-8qQqxd3t43iFKKuZWE6mS09hk6JDLdPpt9ArFV9u4AroHHccL1cAPhk1_Iwd153YQDob7pEY1SKQO2D7NihpQ3V4Lr993ilXzm8wnIe1utRelerY2Vy8U4fBt_XiP28ESVNOhUmwCJhXVnjQFQA=]

- BenchChem. (n.d.). Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide. Retrieved from benchchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFfqFokgc_ruYjSJrIkKR1_ObgAMKtDLxuQazo9kdr1bJD7eQEJmhR5McfnhpONVD1KAfVxVN2718u1ht0HY-LtJxuIpXYV0O2xfHM0ssplUERstG-3HFstwZpniIHaUaHTl0Sq4XPfvN0-VsY07fiKqoltf4oVF4mopiW2wF8y_OP5MR4bj9W_n-QnPOMiMZLfdGwraDvYGs0nnpiRLL7i-oCq50uelCQzTYHo9MiPVtr9KMbPmGBq3HERqsuXUZU6voBng==]

- BenchChem. (n.d.). A Comparative Analysis of 6-(Methyl(phenyl)amino)nicotinaldehyde and its Chloro-Substituted Analog. Retrieved from benchchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdYh4wb-67KImPXOBwXTuV-KcaWsmf-Sypvy8ZYfds9TtECSuMxnn78btQMYBX_kwj4fS1BxS5WbPPNAx_elEBJMdnfHRl7_ovU1ZImowov9ZSvRtYsTm0Iln-KT5VFnMT90PvokT6Tz5cDCcNpuKBpJhAZIPR5Jk0aXF_iv3IwNkV5TsLVYLHwRA5pHoAHRDU5n7cCO7AdW_U2NNNHCr86p9C-c7fB4uz1WIOVRPtZe7JQWksZWurfp720WbERw==]

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-(6-chloro-2-hexyl-1H-indol-1-yl)-5-oxo-valeric acid. Retrieved from guidetopharmacology.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf0UeypJenINtOU0qaU3DgxDIuwKaSUUSLtBof8Ve2_YEe425BcYypalMvGJ0-gj9Id4hvQyJ7KDmqVpiVxkSIafGW8_xBfwg9ueVosFqbd8rzMFDIKqUkP-dsBYJWuGf6WZua714j4Y55UePjJmowcIar8qnYDUGVPezNYusI_hPLY37VUQ==]

- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF94kwiZzQ6rJzW8Tll5W8_u6b8SN6NIXfFV57X7CQhoKHdYLVTmKSWACF7vvsA0lBlLEQPhYkWKFRAiEUmViFKbu8pMzMKktfvJ7uCUk6pXyDsOu11Z1NlDYYt72WLug484_uQ1YzRtA7-nB61Q2N87NhED_pU]

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHShsOqf-ebTHQml96eaPXsPOf4VSSSucmQc9S64pXbvdPkZV5RClCMy5STEQK1JvpUVFUFFq2fik3ChAT3YG1RW_huzDpx9f39iU7xxuSQWuuw7a2TKX2qbRwvuW-53QfNPnedLTlztbH02NKb1LD5yrlVBG4=]

- The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMtQXtKVTNdRzL0gMZ5f0yUqa9s5UFCVh4zU2yvxjq9IzT9oT9uvmZMLt596AA7P400bOcrcHbi00AIrzSiGIlTUaczbwScSo8BYF4AYzxfmlcYjFwDgUfDQYE1pqh8hWaXWsuHwil2bC_TwEX29e9f-inYAE77lU=]

- ChemWhat. (n.d.). 5-(6-Chloro-1-methyl-indol-2-yl)nicotinaldehyde. Retrieved from chemwhat.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsQthS0LPkWZYxZSmZRj42U6YV5XDd3SJ9i6RfpDBNMKdP-N0lGoujjZdoQAQehVfn3ZgrPskXZaF73oPSOtlvCjI4CDUmfaoJqw2MevuInFnZpjUnKaLSDMRX_eTK_ure75inyXcGesh4LfgU6Rh4aeTnLFF9z23jrJ391vQ11JRx-HNU0Ye7EooQ_0KzldwFdg==]

- ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2(1H)-pyridinol. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo0q6SDiv4hcmLU2nkNXo6TK4sXtwxTBv80afZKlnAmh7nga846jNc1TP5U8ZOVYtFzNKx_bsbptVfaj2kFzmlhoNt72Ylrv3wmJpNk1r-tecaCr_89LCfzSriwbgo_Gz30rzOsAlcQztHWRL7N5Wt-hIDU44EKcumAqLqcpjpbNPSQHV3biY62nJh28bVGihn5Dmisl3TXavmSN4Pvp_DVQwDeQF9ig==]

- Sridharan, M., Rajendra Prasad, K. J., & Zeller, M. (2009). 9-Chloro-1-methyl-7-phenyl-5,6-dihydro-13H-indolo[3,2-c]acridine. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGLMeMwtdICY5XfxRc1HIyvTN0Dc7YJWS6HFcd98OcbJnVjE3xe9DGbCh9STHYLCbr6DGnqxEZ41kmVQWtHY-kVOCFJitzxyXGA062dxIvP8raMgeJ1WVKIGSB7MXoIGj41JF1PCLXSVIrbRY=]

- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from mdpi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI0Ei0p_WOwMuA1rTDX231oKTGNZrIrQx0Dhg4SZjRxXNWWdZeXas-lt8fCj762Y92n6aN8Ol4vd4hacxbhpTIchQk6gxg5i_VrZVsh4Qpf8hEDWCW0ww8SBg6vu8YlgGkP_OqOA==]

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from docbrown.info. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV8VvIAYXWM5qPfsyUu2J9aek0shN0-Z5BnBxI4D3jU2aFqnnYyBZOuCcjwzDRqodhh1Ae1C3HMZcnMuAvlMwcMfH-is4a-kEX4zm8QLVfO-48jy4l670NwKsARjw6DIpymhqADisLeOaS_Wz5C8lTyklBFj3yA_DjasQ=]

Sources

- 1. 1202551-93-6|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 6. Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde: Synthesis, Physicochemical Properties, and Biological Context

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde, focusing on its critical role as a synthetic intermediate, its physicochemical characteristics, and a discussion of its potential biological relevance. Given the compound's primary identity as a precursor to a major oncology therapeutic, this document distinguishes between the aldehyde's known chemical functions and the well-documented mechanism of action of the final active pharmaceutical ingredient, Cabozantinib.

Executive Summary: Identity and Role

This compound is a key advanced intermediate in the synthesis of Cabozantinib (trade names Cometriq® and Cabometyx®), a potent multi-tyrosine kinase inhibitor (TKI) used in the treatment of several cancers.[1] While extensive literature details the mechanism of action of Cabozantinib, there is a notable absence of published research on the specific, independent biological activity or mechanism of action of this aldehyde intermediate. Its primary significance in the scientific literature is rooted in its utility in medicinal and process chemistry.[2]

This guide will therefore focus on the established facts surrounding the aldehyde: its synthesis and chemical properties. It will also provide the necessary context by detailing the mechanism of action of Cabozantinib, the final therapeutic entity, and offer a scientifically grounded perspective on the hypothetical biological reactivity of the aldehyde functional group.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and for predicting its behavior. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1202551-93-6 | [3][4][5] |

| Molecular Formula | C₁₅H₁₁ClN₂O | [3] |

| Molecular Weight | 270.71 g/mol | [3] |

| Appearance | Solid (form may vary) | General chemical knowledge |

| SMILES Code | O=CC1=CN=CC(C(N2C)=CC3=C2C=C(Cl)C=C3)=C1 | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis and Chemical Context

The synthesis of Cabozantinib involves a multi-step process where the formation of the core indole and quinoline ring systems and their eventual coupling are key stages. This compound serves as a crucial building block in this pathway. Various synthetic routes have been reported in patent literature, often aiming to improve yield and reduce impurities.[6][7][8]

A generalized synthetic approach leading to this intermediate is outlined below. The causality behind these steps lies in the strategic construction of the substituted indole ring, followed by the introduction of the nicotinaldehyde moiety, which provides a reactive handle for subsequent coupling reactions.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on common cross-coupling methodologies.

-

Reaction Setup: To a solution of 6-chloro-1-methyl-1H-indole (1 equivalent) and a suitable boronic acid or stannane derivative of nicotinaldehyde (1.2 equivalents) in a solvent such as dioxane or toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Conditions: Heat the mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.

Self-Validation: The integrity of the protocol is validated at each stage. The inert atmosphere is crucial for catalyst stability. Reaction monitoring confirms the consumption of starting materials and formation of the product. The purification step, guided by TLC or LC-MS, ensures the isolation of the compound with high purity, which can be confirmed by NMR and mass spectrometry.

Biological Activity and Mechanism of Action: A Delineation

Intrinsic Reactivity of the Aldehyde Moiety

While no specific biological mechanism of action has been published for this compound, the aldehyde functional group is known for its chemical reactivity.[9] Aldehydes are electrophiles and can react with nucleophiles, such as the primary amine groups on lysine residues or the thiol groups on cysteine residues within proteins. This reactivity is the basis for the biological activity of some aldehyde-containing compounds, which can range from antimicrobial effects to enzymatic inhibition.[10] However, it must be stressed that this is a statement of general chemical principle and not a demonstrated activity of this specific molecule.

Cabozantinib: The Final Active Pharmaceutical Ingredient

The ultimate purpose of synthesizing this aldehyde is to produce Cabozantinib.[2] Therefore, for the intended audience, understanding the mechanism of action of Cabozantinib is paramount. Cabozantinib is a non-specific tyrosine kinase inhibitor that targets multiple receptors crucial for tumor growth, angiogenesis, and metastasis.[1][11]

Primary Targets of Cabozantinib:

-

MET (Hepatocyte Growth Factor Receptor): Inhibition of MET signaling disrupts tumor cell proliferation, survival, and invasion.

-

VEGFRs (Vascular Endothelial Growth Factor Receptors): By blocking VEGFRs, particularly VEGFR2, Cabozantinib inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12]

-

AXL and RET: Inhibition of these kinases is also associated with blocking tumor growth and overcoming drug resistance.[13][14]

The multifaceted inhibition by Cabozantinib leads to a significant reduction in tumor vascularization, suppression of tumor cell proliferation, and the induction of apoptosis.[12][15]

Caption: Mechanism of action of Cabozantinib, the final product derived from the aldehyde.

Hypothetical Screening Protocol for Novel Aldehydes

For drug development professionals investigating novel chemical entities, including intermediates that may possess off-target or unexpected activity, a structured screening cascade is essential. The following protocol outlines a logical, field-proven workflow to assess the potential biological activity of a compound like this compound.

Caption: A standard workflow for evaluating the biological activity of a novel chemical entity.

Protocol: Cell Viability (MTT) Assay

This initial step determines if the compound has a general cytotoxic effect on cancer cells.

-

Cell Culture: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test aldehyde in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Causality and Self-Validation: This assay is a robust, widely accepted method for an initial assessment of bioactivity. The inclusion of both positive and negative controls is a critical self-validating step. A dose-dependent decrease in viability suggests a specific biological effect rather than an artifact. A positive result (a low IC₅₀ value) would justify progression to more complex and expensive target identification studies.

Conclusion

This compound is a compound of significant interest to medicinal and process chemists due to its indispensable role in the synthesis of the anti-cancer drug Cabozantinib. While the aldehyde's own mechanism of action is not a subject of current research, its chemical properties and reactivity are well-defined by its structure. For researchers in drug development, the critical takeaway is the clear distinction between this intermediate and the final, biologically active TKI. Understanding the synthesis of this aldehyde is key to the production of Cabozantinib, and the well-elucidated mechanism of Cabozantinib itself provides the ultimate context for the intermediate's importance.

References

- Vertex AI Search. (2023).

- Patsnap Synapse. (2025). What is the mechanism of action of Cabozantinib?.

- Oncodaily. (2025).

-

National Center for Biotechnology Information. (n.d.). Cabozantinib. PubChem Compound Summary for CID 25102847. Retrieved from [Link]

- Google Patents. (n.d.). EP4313048A1 - Process for preparation of cabozantinib.

-

Wikipedia. (n.d.). Cabozantinib. Retrieved from [Link]

-

CABOMETYX® (cabozantinib). (n.d.). Mechanism of Action. Retrieved from [Link]

-

Al-Mijalli, S. H., El-Bouseary, M. M., Al-Jabr, O. A. M., & Al-Soqeer, A. A. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN109988108B - Preparation method of cabozantinib.

-

Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]

-

Zhang, S., Liu, Y., Shang, X., & Zhang, G. (2023). Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications. Synthetic Biology and Engineering. Retrieved from [Link]

-

Bromidge, S. M., Duckworth, M., Forbes, I. T., Ham, P., King, F. D., Thewlis, K. M., ... & Clarke, S. E. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry, 40(22), 3494-3496. Retrieved from [Link]

-

Kunjapur, A. M., Hyun, J. C., & Prather, K. L. J. (2015). Microbial Engineering for Aldehyde Synthesis. Applied and Environmental Microbiology, 81(5), 1882-1892. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinaldehyde. PubChem Compound Summary for CID 10866326. Retrieved from [Link]

- Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde.

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. PubChem Compound Summary for CID 23434571. Retrieved from [Link]

-

Creative BioMart. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

National Center for Biotechnology Information. (n.d.). 6-Aminonicotinaldehyde. PubChem Compound Summary for CID 18404634. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloropyridine-3-carbaldehyde. PubChem Compound Summary for CID 2764053. Retrieved from [Link]

Sources

- 1. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

- 3. 1202551-93-6|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 5-(6-Chloro-1-methyl-indol-2-yl)nicotinaldehyde | 1202551-93-6 [chemicalbook.com]

- 6. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]

- 7. CN109988108B - Preparation method of cabozantinib - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 10. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncodaily.com [oncodaily.com]

- 12. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 13. Cabozantinib - Wikipedia [en.wikipedia.org]

- 14. cabometyxhcp.com [cabometyxhcp.com]

- 15. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

Unveiling the Bioactive Potential: A Technical Guide to 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde. While direct experimental data on this specific molecule is not yet prevalent in published literature, its chemical architecture, combining a substituted indole ring with a nicotinaldehyde moiety, suggests a high probability of significant pharmacological relevance. This document synthesizes information from analogous structures to postulate potential mechanisms of action and offers a structured framework for its systematic investigation. We will delve into hypothesized anticancer, anti-inflammatory, and neurological activities, supported by detailed, field-proven experimental protocols to empower researchers in their discovery efforts.

Introduction: A Molecule of Biconjugate Potential

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active compounds, both natural and synthetic.[1][2][3][4] Its presence in essential biomolecules like serotonin and melatonin underscores its significance in physiological processes.[1] The indole scaffold is a privileged structure, known to interact with a multitude of biological targets, leading to a wide spectrum of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4]

Similarly, the nicotinaldehyde moiety, a derivative of pyridine, is a recognized pharmacophore. Nicotinaldehyde and its derivatives have been investigated for their roles in NAD biosynthesis and have shown potential in modulating the efficacy of certain cancer therapies.[5][6] Furthermore, various nicotinaldehyde derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties.[7][8][9][10]

The compound this compound represents a thoughtful amalgamation of these two powerful chemical entities. The strategic placement of a chloro group on the indole ring and a methyl group on the indole nitrogen are common medicinal chemistry strategies to enhance metabolic stability and modulate biological activity.[11] This guide will, therefore, explore the synergistic potential arising from this unique combination.

Physicochemical Properties and Synthesis Outline

A foundational understanding of a compound's physicochemical properties is paramount for any biological investigation. While experimental data for this compound is not publicly available, predictive models can offer valuable insights.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C15H11ClN2O[12] | Defines the elemental composition. |

| Molecular Weight | ~270.72 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | High | Affects membrane permeability and solubility. |

| Hydrogen Bond Donors | 0 | Influences binding interactions. |

| Hydrogen Bond Acceptors | 2 | Influences binding interactions. |

| Polar Surface Area | ~30 Ų | Impacts cell penetration. |

The synthesis of this molecule would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable 2-substituted-6-chloro-1-methyl-1H-indole and a pyridine-5-boronic acid or stannane derivative.

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activity and Mechanistic Pathways

Based on the extensive literature on indole and nicotinaldehyde derivatives, we can postulate several key areas of biological activity for this compound.

Anticancer Activity

The indole scaffold is a well-established framework for the development of anticancer agents.[1][13] Indole derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Many indole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

-

Kinase Inhibition: The indole ring can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.

-

EGFR Inhibition: Certain indole derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[13]

-

Wnt Signaling Pathway Inhibition: The Wnt signaling pathway is crucial in many cancers, and some indole compounds have been shown to inhibit key components of this pathway, such as Dishevelled-1 (DVL1).[14]

-

NAD+ Metabolism Modulation: Nicotinaldehyde is a precursor for NAD biosynthesis.[5][6] Cancer cells have a high demand for NAD+, and targeting its metabolism is a promising therapeutic strategy. This compound could potentially interfere with NAD+ salvage pathways, especially in cancers that are dependent on them.

Caption: Hypothesized anticancer mechanisms of action.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Indole derivatives have demonstrated significant anti-inflammatory properties.[15]

Potential Mechanisms of Action:

-

COX/LOX Inhibition: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade, is a common mechanism for anti-inflammatory drugs.

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Inhibition of its activation is a key target for anti-inflammatory therapies.[15]

-

Cytokine Modulation: The compound may modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Neurological Activity

The structural similarity of the indole nucleus to neurotransmitters like serotonin suggests the potential for neurological activity.

Potential Mechanisms of Action:

-

Receptor Binding: The compound may exhibit affinity for various neurotransmitter receptors, such as serotonin (5-HT) or dopamine receptors.[16]

-

Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), is another possibility.

Experimental Protocols for Biological Evaluation

To systematically evaluate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models.

In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's cytotoxic potential against a panel of cancer cell lines and a non-cancerous control cell line.[17][18][19][20][21]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with varying concentrations of the compound and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17][19]

In Vitro Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for elucidating the mechanism of action.[22][23][24]

Protocol: Generic Kinase Inhibition Assay (e.g., for EGFR)

-

Assay Setup: In a 96-well plate, add the kinase, the substrate (a peptide that gets phosphorylated), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature for a specified time.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Assessment of Anti-inflammatory Activity

Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

-

Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Preliminary Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.[25][26][27][28][29]

In Silico and In Vitro ADME Assays:

-

Solubility: Determine the aqueous solubility at different pH values.

-

Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

-

Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability.

-

Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis.

Caption: A structured workflow for the biological evaluation of the compound.

Conclusion and Future Directions

This compound is a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. Its hybrid structure, incorporating both a substituted indole and a nicotinaldehyde moiety, provides a strong rationale for investigating its biological activities, particularly in the realms of oncology, inflammation, and neurology. The experimental framework outlined in this guide offers a systematic and robust approach to characterizing its pharmacological profile. Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive biological evaluation as proposed. Elucidating its mechanism of action will be crucial in determining its potential as a lead compound for the development of new therapeutics.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). PubMed Central. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2021). PubMed. [Link]

-

What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide. [Link]

-

Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN. [Link]

-

Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. (2010). Bentham Science Publishers. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. [Link]

-

Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2021). ResearchGate. [Link]

-

Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. (2024). NIH. [Link]

-

Synthesis and biological activities of nicotinaldehyde based azlactones | Request PDF. (n.d.). ResearchGate. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Preprints.org. [Link]

-

Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates | Request PDF. (n.d.). ResearchGate. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). IJPRA. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]

-

The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024). Agilex Biolabs. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. [Link]

-

Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC. (n.d.). NIH. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). NIH. [Link]

-

Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC. (n.d.). PubMed Central. [Link]

-

(PDF) Novel Nicotintaldehyde Derivatives via Pd (0) Catalyzed Suzuki Coupling Approach; Characterization, DFT and Molecular Docking and evaluation of anti-antibiofilm, antiquorum sensing activities against Oral pathogens. (n.d.). ResearchGate. [Link]

-

Synthesis and biological activities of nicotinaldehyde based azlactones. (n.d.). Indian Journal of Chemistry. [Link]

-

Uncompetitive Allosteric Inhibitor of Mitochondrial Creatine Kinase Prevents Binding and Release of Creatine by Stabilization of Loop Closure. (2026). bioRxiv. [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012). NIH. [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

-

Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. (2023). PubMed. [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC. (2023). NIH. [Link]

-

MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation. (2008). PubMed. [Link]

-

6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. (1997). PubMed. [Link]

-

Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds. (1987). PubMed. [Link]

- US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents. (n.d.).

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. (2023). PubMed Central. [Link]

-

Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (1995). PubMed. [Link]

-

Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. (2023). NIH. [Link]

-

From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC. (n.d.). PubMed Central. [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjpn.org [rjpn.org]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 19. ijprajournal.com [ijprajournal.com]

- 20. researchgate.net [researchgate.net]

- 21. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. blog.biobide.com [blog.biobide.com]

- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scienceopen.com [scienceopen.com]

- 27. researchgate.net [researchgate.net]

- 28. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

An In-Depth Technical Guide to the Spectral Analysis of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde is a complex heterocyclic molecule of significant interest in medicinal chemistry due to its hybrid structure, combining the pharmacologically relevant indole and pyridine scaffolds. This guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for this specific molecule is not widely published, this document serves as a predictive framework, grounded in established spectroscopic principles and data from analogous structures. We will delve into the theoretical basis for the expected spectral features, outline robust experimental protocols for data acquisition, and provide insights into the interpretation of the resulting data. This guide is intended to empower researchers in drug discovery and development to confidently identify, characterize, and assess the purity of this and structurally related compounds.

Introduction: The Structural and Scientific Rationale

The compound this compound merges two key heterocyclic systems: a substituted indole and a nicotinaldehyde (pyridine-3-carboxaldehyde) moiety. Indole derivatives are renowned for their wide range of biological activities, forming the core of many natural products and pharmaceuticals.[1] Similarly, the pyridine ring is a common feature in numerous drugs. The combination of these two fragments, along with the reactive aldehyde group, makes this molecule a promising scaffold for the development of novel therapeutic agents.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, MS, and IR are the cornerstones of this process. This guide provides a detailed predictive analysis of the spectral data for the title compound, offering a valuable resource for scientists working on its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural map of the molecule can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for the protons on the indole and pyridine rings, as well as the methyl and aldehyde protons. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents (chlorine, aldehyde) and the heteroatoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - | Deshielded proton of the aldehyde group. |

| Pyridine-H2 | 8.8 - 9.0 | Doublet (d) | ~2.0 Hz | Adjacent to the nitrogen and aldehyde group. |

| Pyridine-H4 | 8.2 - 8.4 | Doublet of doublets (dd) | ~8.0, 2.0 Hz | Coupled to Pyridine-H6 and Pyridine-H2. |

| Pyridine-H6 | 8.6 - 8.8 | Doublet (d) | ~8.0 Hz | Coupled to Pyridine-H4. |

| Indole-H3 | 6.8 - 7.0 | Singlet (s) | - | Electron-rich position on the indole ring. |

| Indole-H4 | 7.5 - 7.7 | Doublet (d) | ~8.5 Hz | Influenced by the adjacent pyridine ring. |

| Indole-H5 | 7.1 - 7.3 | Doublet of doublets (dd) | ~8.5, 2.0 Hz | Coupled to Indole-H4 and Indole-H7. |

| Indole-H7 | 7.6 - 7.8 | Doublet (d) | ~2.0 Hz | Meta to the chlorine atom. |

| N-CH₃ | 3.8 - 4.0 | Singlet (s) | - | Methyl group attached to the indole nitrogen. |

Rationale: The predictions are based on the additive effects of substituents on aromatic systems.[2] The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. Protons on the pyridine ring are generally more deshielded than those on the indole ring due to the electron-withdrawing nature of the nitrogen atom. The chlorine atom on the indole ring will have a modest deshielding effect on adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aldehyde C=O | 190 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Indole C2 | 138 - 142 | Attached to the pyridine ring and within the indole system. |

| Indole C3 | 102 - 106 | Electron-rich carbon adjacent to the nitrogen. |

| Indole C3a | 128 - 132 | Bridgehead carbon. |

| Indole C4 | 120 - 124 | Aromatic carbon. |

| Indole C5 | 122 - 126 | Aromatic carbon. |

| Indole C6 | 129 - 133 | Carbon bearing the chlorine atom. |

| Indole C7 | 110 - 114 | Aromatic carbon. |

| Indole C7a | 136 - 140 | Bridgehead carbon adjacent to the nitrogen. |

| Pyridine C2 | 152 - 156 | Adjacent to nitrogen and attached to the indole ring. |

| Pyridine C3 | 135 - 139 | Carbon bearing the aldehyde group. |

| Pyridine C4 | 130 - 134 | Aromatic carbon. |

| Pyridine C5 | 125 - 129 | Point of attachment to the indole ring. |

| Pyridine C6 | 150 - 154 | Adjacent to nitrogen. |

| N-CH₃ | 32 - 36 | Methyl carbon attached to nitrogen. |

Rationale: The chemical shifts are predicted based on known values for substituted indoles and pyridines.[3][4] The aldehyde carbonyl carbon will be significantly downfield. Carbons directly attached to nitrogen (in both rings) will also be deshielded.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Acquire ¹³C NMR spectra on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton-proton and proton-carbon correlations, respectively.

-

Visualization of NMR Workflow

Sources

5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life.[1] This guide provides a comprehensive technical framework for characterizing this compound, a heterocyclic compound incorporating both an indole and a nicotinaldehyde moiety. Given the prevalence of these scaffolds in medicinal chemistry, understanding the behavior of this specific molecule is crucial for its potential development. We present field-proven methodologies for solubility assessment and a systematic approach to evaluating chemical stability through forced degradation studies, in line with regulatory expectations.[2] This document is intended for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind the essential experimental protocols.

Introduction and Physicochemical Profile

This compound (CAS 1202551-93-6) is a compound of interest featuring a chlorinated indole ring system linked to a pyridinecarboxaldehyde (nicotinaldehyde) core.[3][4][5] The indole nucleus is a privileged scaffold in numerous pharmacologically active agents, while the nicotinaldehyde portion introduces a polar, reactive aldehyde group and a basic nitrogen atom within the pyridine ring. The interplay of these structural features dictates the molecule's physicochemical behavior.

Structural Features and Predicted Properties:

-

Lipophilicity: The chlorinated indole core contributes to the molecule's lipophilic character. The presence of the chlorine atom is expected to increase lipophilicity compared to an unsubstituted analog.[6]

-

Aqueous Solubility: This will be a balance between the lipophilic indole and the more polar nicotinaldehyde portion. The pyridine nitrogen can be protonated at low pH, which would dramatically increase aqueous solubility. Conversely, the aldehyde and indole N-H are not strongly ionizable.

-

Reactivity: The aldehyde functional group is susceptible to oxidation (forming a carboxylic acid) and nucleophilic attack. The indole ring can be prone to oxidation, particularly under acidic conditions.[7]

A comprehensive understanding begins with robust experimental data, which is essential for guiding formulation strategies and predicting in vivo behavior.[8]

Comprehensive Solubility Assessment

Solubility is a critical parameter that directly influences absorption and bioavailability.[8] A multi-tiered approach, starting with kinetic solubility for rapid screening and progressing to thermodynamic solubility for definitive characterization, is the industry-standard methodology.[8]

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[8] This high-throughput screen is invaluable during early discovery to quickly flag compounds with potential solubility liabilities.[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

Scientist's Note: DMSO is the solvent of choice for initial screens due to its high solubilizing power for a wide range of organic compounds.[9]

-

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

-

Aqueous Buffer Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%. The goal is to induce precipitation for the higher concentrations.

-

Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement: Analyze the turbidity of each well using a nephelometer, which measures light scattering at 90 degrees. The concentration at which a significant increase in scattering is observed above the baseline is reported as the kinetic solubility.

-

Self-Validation: The instrument baseline is established using wells containing only the DMSO/buffer mixture. A positive control (a compound with known low solubility) should be run in parallel to validate the assay performance.

-

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the "gold standard," defining the true equilibrium concentration of a compound in a saturated solution.[9] This data is essential for pre-formulation and regulatory submissions.[10]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

-

Compound Addition: Add an excess amount of solid this compound to a series of vials, each containing a different solvent system (e.g., Water, PBS pH 7.4, 0.1N HCl, 0.01N NaOH, Ethanol, Propylene Glycol).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 72 hours.

-

Expert Insight: Equilibrium is typically confirmed by taking measurements at multiple time points (e.g., 24h and 48h). If the concentration does not change significantly between these points, equilibrium can be assumed.

-

-